

Technical Whitepaper: The 4-Chloro-3,5-Difluorocinnamic Acid Scaffold

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Compound of Interest

Compound Name: 4-Chloro-3,5-difluorocinnamic acid

CAS No.: 1163258-83-0

Cat. No.: B1428486

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Abstract

This technical guide provides a comprehensive analysis of **4-Chloro-3,5-difluorocinnamic acid**, a specialized fluorinated building block used in medicinal chemistry. While often overshadowed by its non-halogenated analogs, this specific substitution pattern (4-Cl, 3,5-F₂) offers unique electronic and steric properties that function as a "metabolic shield" in drug design. This document outlines its chemical identifiers, validated synthetic protocols, and strategic applications in optimizing lead compounds for metabolic stability and lipophilicity.

Part 1: Chemical Identity & Metadata[1]

The precise identification of fluorinated intermediates is critical due to the high density of positional isomers in this chemical space. The following table consolidates the verified identifiers for the target molecule and its direct derivatives.

Table 1: Core Identifiers

Attribute	Detail
Chemical Name	4-Chloro-3,5-difluorocinnamic acid
IUPAC Name	(E)-3-(4-chloro-3,5-difluorophenyl)prop-2-enoic acid
CAS Registry Number	1163258-83-0
Molecular Formula	C ₉ H ₅ ClF ₂ O ₂
Molecular Weight	218.58 g/mol
SMILES	<chem>OC(=O)/C=C/c1cc(F)c(Cl)c(F)c1</chem>
InChI Key	Predicted based on structure: [1]MNELKRQRBRYHBV-DUXPYHPUSA-N (Isomer specific)
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Table 2: Key Precursors (Commercially Available)

Precursor Name	CAS Number	Role in Synthesis
4-Chloro-3,5-difluorobenzaldehyde	1160573-20-5	Primary Starting Material (Method A)
1-Bromo-4-chloro-3,5-difluorobenzene	176673-72-6	Primary Starting Material (Method B)
4-Chloro-3,5-difluorobenzoic acid	1160573-19-2	Oxidative Precursor

Part 2: Structural Analysis & Pharmacophore Logic

The 4-Chloro-3,5-difluorophenyl moiety is not merely a structural spacer; it is a functional bioisostere designed to modulate physicochemical properties.

The "Metabolic Shield" Effect

In many drug candidates, the para-position of a phenyl ring is a "soft spot" for Cytochrome P450-mediated oxidation.

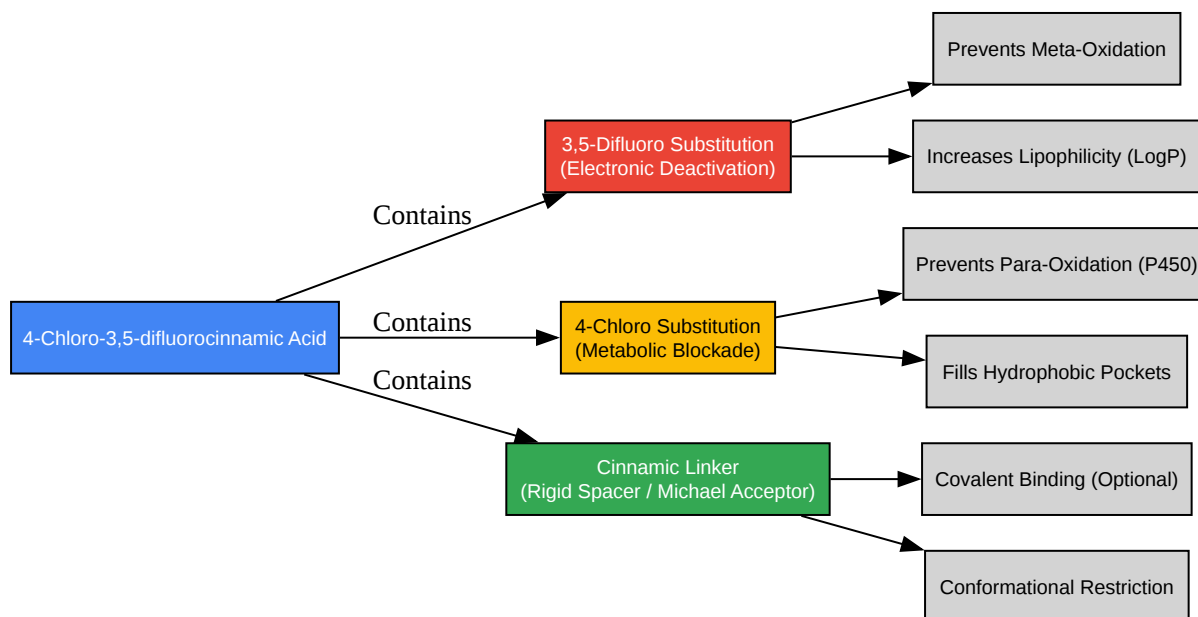
- Chlorine Blockade: The bulky chlorine atom at C4 prevents metabolic attack at the para position.
- Fluorine Flanking: The fluorine atoms at C3 and C5 deactivate the ring electronically (inductive withdrawal) and sterically hinder oxidation at the meta positions.
- Result: This specific pattern creates a ring system that is highly resistant to oxidative metabolism, prolonging the half-life () of the parent drug.

Lipophilicity Modulation

The introduction of halogens significantly alters the partition coefficient (LogP).

- C-F Bond: Increases lipophilicity while maintaining a small steric profile (Bioisostere for H or OH).
- C-Cl Bond: Further increases lipophilicity and fills hydrophobic pockets in target proteins (Bioisostere for Methyl or CF₃).

Diagram 1: Structure-Activity Relationship (SAR) Logic



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Caption: SAR analysis of the **4-Chloro-3,5-difluorocinnamic acid** scaffold, highlighting its role in enhancing metabolic stability and lipophilicity.

Part 3: Synthetic Pathways (Self-Validating Protocols)

Due to the niche nature of this intermediate, commercial stocks may be intermittent. The following protocols allow for the reliable de novo synthesis of CAS 1163258-83-0 from readily available precursors.

Method A: Knoevenagel Condensation (Preferred)

This is the most robust route, utilizing the aldehyde precursor. It is scalable and avoids heavy metal catalysts.

- Precursor: 4-Chloro-3,5-difluorobenzaldehyde (CAS 1160573-20-5)

- Reagents: Malonic acid, Pyridine, Piperidine (Cat.)
- Mechanism: Base-catalyzed condensation followed by decarboxylation.

Protocol:

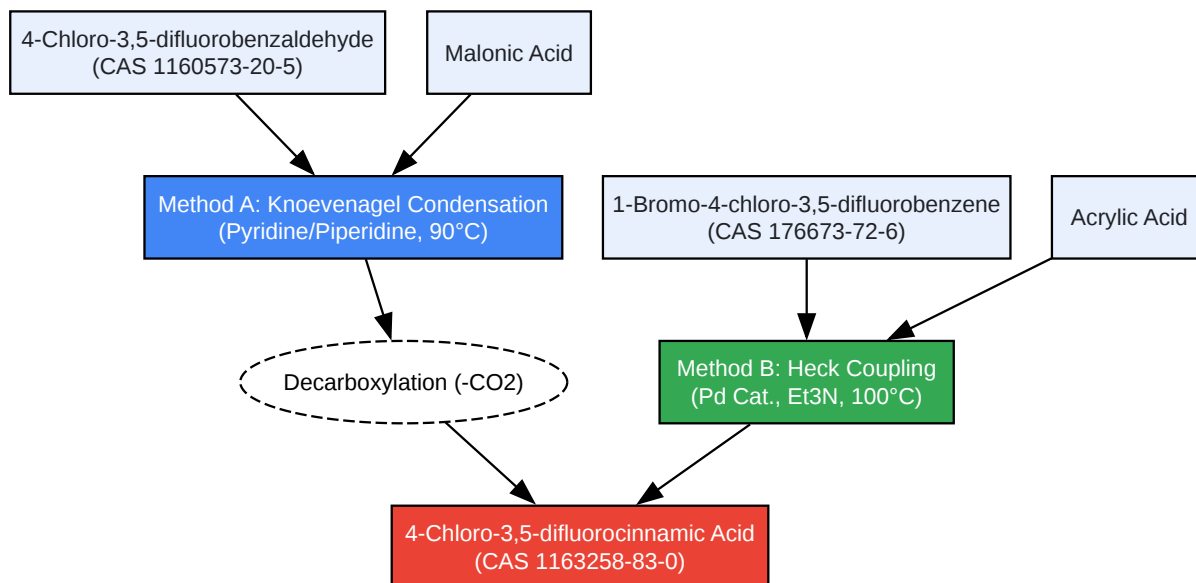
- Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-3,5-difluorobenzaldehyde (1.0 eq) and Malonic acid (1.2 eq) in Pyridine (5-10 volumes).
- Catalysis: Add catalytic Piperidine (0.1 eq).
- Reaction: Heat the mixture to 80–100°C for 4–6 hours. Evolution of CO₂ gas indicates the decarboxylation step is proceeding.
- Workup: Cool the mixture to room temperature. Pour slowly into an excess of ice-cold HCl (1M) to neutralize the pyridine and precipitate the product.
- Isolation: Filter the white precipitate. Wash with cold water to remove pyridinium salts.
- Purification: Recrystallize from Ethanol/Water or Acetone/Water if necessary.

Method B: Heck Coupling (Alternative)

Useful if the aldehyde is unavailable but the aryl bromide is in stock.

- Precursor: 1-Bromo-4-chloro-3,5-difluorobenzene (CAS 176673-72-6)[1]
- Reagents: Acrylic acid, Pd(OAc)₂, PPh₃, Triethylamine.

Diagram 2: Synthetic Workflow



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Caption: Dual synthetic pathways for accessing the target scaffold. Method A (Knoevenagel) is generally preferred for ease of purification.

Part 4: Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS may be limited, handling should follow protocols for halogenated cinnamic acids.

- GHS Classification:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.
- Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

- Storage: Store in a cool, dry place. The double bond is stable but can polymerize or degrade under intense UV light over long periods; amber vials are recommended.

References

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Sources

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